Home > Products > Screening Compounds P60408 > N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide
N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide -

N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide

Catalog Number: EVT-4635126
CAS Number:
Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a diazo dye derivative, studied for its electronic structure and spectral properties using Density Functional Theory (DFT) calculations [].

    Relevance: While not directly analogous to N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide, this compound shares the presence of an aromatic amine (aminophenyl) substituent, highlighting the significance of this group in modulating molecular properties []. Further exploration of related diazo dyes could reveal insights into structure-activity relationships.

    Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor developed for treating gastrointestinal stromal tumors []. It exhibits strong inhibitory activity against a range of KIT mutant kinases, including those resistant to existing therapies [].

    Relevance: This compound showcases a crucial structural similarity to N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide: the presence of a quinazoline core. The variations in substituents on the quinazoline and the presence of a triazole ring in AZD3229 provide insights into potential modifications and their impact on biological activity []. This direct structural similarity suggests both compounds may share a similar binding mode with target proteins.

    Compound Description: Mirabegron is a medication used to treat overactive bladder. It functions as a β3-adrenergic receptor agonist [].

    Relevance: Although Mirabegron differs significantly in its core structure from N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide, it shares a common structural motif: the phenylacetamide moiety. Comparing the pharmacological profiles of these compounds could provide valuable information on the contribution of the phenylacetamide group to their respective activities [].

    Compound Description: This compound and its analogs represent a series of sulfonamides investigated for their urease inhibitory activity []. They were designed based on the structure of known urease inhibitors, incorporating a sulfonamide group as a key pharmacophore [].

    Compound Description: OSU-03012 is a celecoxib derivative initially identified as a PDK1 inhibitor but later found to directly target p21-activated kinase (PAK) [, ]. It exhibits anti-proliferative effects in various cancer cell lines [, ].

    Relevance: This compound shares the phenylacetamide moiety with N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide, suggesting potential similarities in their binding interactions with certain target proteins [, ]. Despite the different core structures, the shared phenylacetamide group may contribute to similar pharmacological effects.

    Compound Description: This series of compounds incorporates isoxazole, thiazolidine, and acetamide moieties and was investigated for its antimicrobial activity [].

Properties

Product Name

N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide

IUPAC Name

N-[4-[(4-morpholin-4-ylquinazolin-2-yl)amino]phenyl]acetamide

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H21N5O2/c1-14(26)21-15-6-8-16(9-7-15)22-20-23-18-5-3-2-4-17(18)19(24-20)25-10-12-27-13-11-25/h2-9H,10-13H2,1H3,(H,21,26)(H,22,23,24)

InChI Key

HATBRNQPANSGKM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.